2-(pyridin-4-yl)-5H-chromeno[4,3-d]pyrimidin-5-one
Overview
Description
2-(pyridin-4-yl)-5H-chromeno[4,3-d]pyrimidin-5-one is an organic compound with the molecular formula C16H9N3O2. It belongs to the class of heterocyclic compounds, specifically pyrimidines fused with chromenes.
Preparation Methods
The synthesis of 2-(pyridin-4-yl)-5H-chromeno[4,3-d]pyrimidin-5-one typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxycoumarin with 4-pyridinecarboxaldehyde in the presence of a base, followed by cyclization to form the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to increase yield and purity .
Chemical Reactions Analysis
2-(pyridin-4-yl)-5H-chromeno[4,3-d]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
2-(pyridin-4-yl)-5H-chromeno[4,3-d]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a kinase inhibitor, which could be useful in cancer treatment.
Biological Research: The compound has shown activity against various cell lines, indicating its potential as an anti-cancer agent.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(pyridin-4-yl)-5H-chromeno[4,3-d]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways essential for cancer cell proliferation and survival .
Comparison with Similar Compounds
2-(pyridin-4-yl)-5H-chromeno[4,3-d]pyrimidin-5-one can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrrolo[2,3-d]pyrimidine: Another kinase inhibitor with a different core structure.
Imidazopyridines: These compounds also exhibit biological activity and are used in medicinal chemistry.
The uniqueness of this compound lies in its fused ring structure, which imparts specific electronic and steric properties that can be exploited in various applications .
Properties
IUPAC Name |
2-pyridin-4-ylchromeno[4,3-d]pyrimidin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O2/c20-16-12-9-18-15(10-5-7-17-8-6-10)19-14(12)11-3-1-2-4-13(11)21-16/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVHSSAOKONPJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NC=C3C(=O)O2)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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